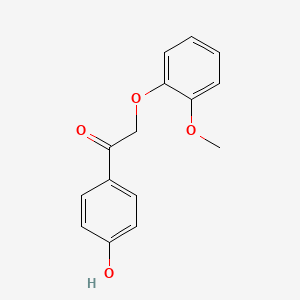
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one is a complex organic compound characterized by its phenolic and ether functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxybenzaldehyde and 2-methoxyphenol as the primary starting materials.
Reaction Steps: The reaction involves a condensation process, where 4-hydroxybenzaldehyde is first converted to its corresponding acetophenone derivative. This derivative is then reacted with 2-methoxyphenol under acidic conditions to form the target compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and ether groups, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitution may involve bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted phenols and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its phenolic group can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The ether group may interact with enzymes or receptors, modulating biological processes.
Comparison with Similar Compounds
Piceol: 1-(4-Hydroxyphenyl)ethan-1-one
Bisphenol A: 4,4'-(Propane-2,2-diyl)diphenol
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde
Uniqueness: 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one is unique due to its combination of phenolic and ether groups, which provides distinct chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
CAS No. |
143486-72-0 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-(2-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C15H14O4/c1-18-14-4-2-3-5-15(14)19-10-13(17)11-6-8-12(16)9-7-11/h2-9,16H,10H2,1H3 |
InChI Key |
BLLHOVYJXCQAMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















